Thulium trifluoride

Description

Contextualization within Rare Earth Fluoride (B91410) Chemistry

Thulium trifluoride is a member of the rare earth fluorides, a group of compounds formed between rare earth elements and fluorine. ontosight.ai These compounds are noted for their characteristic properties, including high thermal stability and luminescence. ontosight.aistanfordmaterials.com The trifluorides (REF₃) are the most prevalent form of rare earth fluorides. ontosight.ai The chemistry of these materials is largely influenced by the ionic nature of the rare earth elements, which typically exhibit a +3 oxidation state. stanfordmaterials.comwikipedia.org

The synthesis of rare earth fluorides like TmF₃ can be achieved through various methods, including precipitation, hydrothermal and solvothermal techniques, and precursor pyrolysis. alfa-chemistry.com For instance, this compound can be produced by the reaction of thulium(III) sulfide (B99878) with hydrofluoric acid, followed by thermal decomposition. wikipedia.org Another method involves the reaction of thulium(III) oxide with a fluorinating agent such as hydrogen fluoride. wikipedia.org The resulting this compound is a white powder with an orthorhombic crystal structure. heegermaterials.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | TmF₃ wikipedia.orgamericanelements.com |

| Molecular Weight | 225.93 g/mol americanelements.comepa.gov |

| Appearance | White solid americanelements.com |

| Melting Point | 1158 °C (2116 °F) americanelements.com |

| Boiling Point | 2200 °C (3992 °F) americanelements.com |

| Crystal Structure | Orthorhombic heegermaterials.com |

| Solubility in Water | Insoluble americanelements.comfluoride.ltdsamaterials.com |

Significance in Advanced Materials Science

The distinct properties of this compound make it a valuable component in the development of advanced materials. Its applications span across optics, electronics, and energy-related fields. samaterials.com

One of the most prominent applications of this compound is in the fabrication of lasers and optical amplifiers . samaterials.comcymitquimica.com It serves as an important dopant for fiber amplifiers, enhancing their performance. samaterials.com Thulium-doped materials are utilized in solid-state lasers, with thulium fiber lasers (TFLs) being a notable example. nih.govems-urology.com These lasers, which emit infrared light, find use in various procedures due to their specific wavelength and efficient operation. nih.govems-urology.com The upconversion properties of thulium-doped fluoride fibers, where lower energy light is converted to higher energy light, are also being explored for creating new laser wavelengths. capes.gov.brresearchgate.net

In the realm of scintillators , materials that emit light when exposed to ionizing radiation, thulium compounds have shown potential. While not as common as other materials like sodium iodide, the luminescent properties of rare earth elements make them candidates for scintillator applications. americanelements.comrmdinc.com For instance, cerium trifluoride (CeF₃), another rare earth fluoride, is recognized as an efficient scintillator. nih.gov

Furthermore, this compound is used in the manufacturing of specialty glass and ceramics . heegermaterials.comsamaterials.com It is used for glass doping to enhance mid-IR emission in oxyfluoride glass ceramics and to improve ultraviolet and visible upconversion fluorescence in fluorinated glasses. cymitquimica.comlabfind.co.krfishersci.dk Its high refractive index and transparency across a wide spectrum make it suitable for optical coatings and devices. heegermaterials.comchemimpex.com

Table 2: Key Application Areas of this compound

| Application Area | Specific Use |

|---|---|

| Lasers | Dopant in solid-state lasers and fiber amplifiers. samaterials.comcymitquimica.com |

| Optical Materials | Manufacturing of high-performance optical materials, including specialty glass and ceramics. heegermaterials.comchemimpex.com |

| Scintillators | Potential use in radiation detection due to luminescent properties. americanelements.comrmdinc.com |

| Catalysis | Used as a catalyst in various chemical processes. heegermaterials.com |

Compound List

Precursor Chemistry and Preparation Strategies

The choice and preparation of precursors are foundational to the successful synthesis of high-purity this compound. The reactivity, volatility, and stability of the starting materials dictate the reaction conditions and the quality of the final product.

Halide Precursors in Rare Earth Synthesis

Halide precursors are commonly employed in the synthesis of rare-earth materials. nih.gov In salt metathesis reactions, a rare-earth salt precursor, such as a halide, is reacted with a ligand transfer reagent to produce a new complex. nih.gov The synthesis of thulium(II) complexes, for instance, can start from thulium(II) iodide (TmI₂). illinois.edu

A common route to obtaining rare-earth fluorides involves the conversion of rare-earth oxides. britannica.com For this compound, this can be achieved by first dissolving thulium oxide in an aqueous acid like hydrochloric acid (HCl) and then precipitating the hydrated trifluoride by adding aqueous hydrofluoric acid (HF). britannica.com Another approach involves reacting soluble rare-earth salt solutions with hydrofluoric acid to precipitate the fluoride. google.com

Volatile Organometallic Precursors (e.g., Thulium Fluoroacetylacetonate Complexes)

For applications like Chemical Vapor Deposition (CVD), volatile precursors are essential. google.com Organometallic compounds, particularly β-diketonate complexes, are often used for this purpose. researchgate.net Thulium fluoroacetylacetonate complexes serve as important volatile precursors. mdpi.comaminer.org Research has focused on synthesizing and characterizing various thulium fluoroacetylacetonate complexes, including those with trifluoroacetylacetonate (tfaa⁻) and hexafluoroacetylacetonate (hfaa⁻) ligands, often with co-ligands like water or polyethers to stabilize the structure. mdpi.comresearchgate.net

The synthesis of these complexes can be performed under both aqueous and anhydrous conditions. mdpi.com For example, anhydrous thulium acetylacetonates (B15086760) can be prepared from thulium(III) chloride (TmCl₃) and sodium salts of the β-diketonate ligands in a solvent like 1,2-dimethoxyethane (B42094) (DME). mdpi.com The volatility of these complexes, such as [Tm(hfaa)₃(H₂O)₂], allows them to be transported in the gas phase for deposition processes. mdpi.com

Table 1: Examples of Synthesized Volatile Thulium Fluoroacetylacetonate Complexes

| Complex Formula | Coordinating Ligands | Key Feature | Reference |

|---|---|---|---|

| [Tm(tfaa)₃(H₂O)]₂ | trifluoroacetylacetonate, water | Dimeric complex | researchgate.net |

| [Tm(tfaa)₃(H₂O)₂] | trifluoroacetylacetonate, water | Monomeric complex | researchgate.net |

| [Tm(tfaa)₃(DME)] | trifluoroacetylacetonate, 1,2-dimethoxyethane | Anhydrous complex | mdpi.comresearchgate.net |

| [Tm(hfaa)₃(H₂O)₂] | hexafluoroacetylacetonate, water | Volatile, suitable for gas phase transport | mdpi.com |

Anhydrous Synthesis Techniques

The preparation of pure, anhydrous rare-earth fluorides is crucial because the presence of water during synthesis can lead to the formation of undesirable oxyfluoride contaminants. google.com Traditional methods involving the dehydration of hydrated fluorides often result in oxyfluoride formation. google.com

Several anhydrous techniques have been developed to overcome this issue. One effective method is the hydrofluorination of rare-earth oxides by heating them in a stream of anhydrous hydrogen fluoride (HF) gas. britannica.com Another successful approach involves the pyrolysis of rare-earth fluoroaliphatic-sulfonate salts, which decompose to yield pure rare-earth fluorides without significant oxyfluoride contamination. google.com A further method involves preparing hydrated rare earth trifluorides and subsequently drying them in a vacuum or a stream of dry hydrogen chloride gas at elevated temperatures to produce a free-flowing anhydrous powder. osti.gov The reaction of rare-earth oxides with ammonium (B1175870) bifluoride has also been explored as an attractive method for preparing oxygen-free anhydrous fluorides. oregonstate.edu

Solution-Based and Wet Chemical Synthesis Approaches

Solution-based methods offer versatile, low-temperature alternatives to solid-state reactions, providing excellent control over particle size, morphology, and composition.

Hydrothermal Synthesis Pathways

Hydrothermal synthesis is a prominent solution-based technique used to produce crystalline materials from aqueous solutions under high temperature and pressure. This method is widely used for preparing rare-earth fluoride nanoparticles. researchgate.netresearchgate.net The process typically involves dissolving rare-earth salts (e.g., nitrates or oxides in acid) in water, adding a fluorine source (like HF or NH₄F), and heating the mixture in a sealed autoclave. researchgate.netbjrs.org.br

This technique allows for the synthesis of nanoparticles with controlled size and high crystallinity. researchgate.net For example, thulium-doped yttria nanoparticles have been successfully produced using a hydrothermal process, resulting in particles with a cubic C-type structure and a mean size under 160 nm. bjrs.org.br Similarly, Yb³⁺/Tm³⁺ co-doped Sr₂LaF₇ nanoparticles have been prepared hydrothermally at 180°C, yielding ultrasmall phosphors around 25-38 nm in size. mdpi.com The parameters of the hydrothermal process, such as temperature, time, and the use of chelating agents, significantly influence the properties of the resulting nanoparticles. mdpi.com

Table 2: Research Findings on Hydrothermal Synthesis of Rare-Earth Fluoride Nanoparticles

| Material | Synthesis Temperature | Key Findings | Application Focus | Reference |

|---|---|---|---|---|

| PrF₃ | Not specified | Microwave-assisted hydrothermal treatment produced hollow nanoparticles with a mean size of 31 nm. | Not specified | researchgate.net |

| NaLuF₄:¹⁵³Sm,Yb,Tm | Not specified | A one-step hydrothermal method integrated upconversion luminescence and radioactivity. | Dual-modality bioimaging (UCL/SPECT) | nih.gov |

| Y₂O₃:Tm | Not specified (followed by 1100°C thermal treatment) | Produced cubic C-type nanoparticles with a mean size < 160 nm and EPR response. | Radiation dosimetry | bjrs.org.br |

Sol-Gel Processing

The sol-gel method is a versatile wet-chemical technique used to fabricate materials such as powders, films, and monoliths from a chemical solution (the "sol"). uni-regensburg.decore.ac.ukmdpi.com The process involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides, in a solvent. uni-regensburg.decore.ac.uk This method is advantageous due to its low processing temperatures, ability to control stoichiometry, and the high homogeneity of the resulting products. core.ac.ukmdpi.com

For the synthesis of rare-earth-doped materials, the sol-gel process allows for uniform incorporation of dopant ions into a host matrix. researchgate.net While aqueous sol-gel routes are common, non-aqueous methods can be preferred for rare-earth doped layers to prevent the hydrolysis of the rare-earth ion, which can decrease its dispensability. core.ac.uk The process typically involves creating a gel from precursors, aging it, and then heat-treating it to form the final crystalline powder or film. mdpi.comhfut.edu.cn Thulium-doped lutetium oxide (Tm:Lu₂O₃) nanocrystals, for example, have been synthesized via a modified Pechini sol-gel method, yielding nanocrystals around 30 nm after calcination. researchgate.net This technique provides a pathway to produce thulium fluoride materials by incorporating a suitable fluorine source within the sol-gel matrix.

Properties

IUPAC Name |

trifluorothulium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3FH.Tm/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATUHDXSJTXIHB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

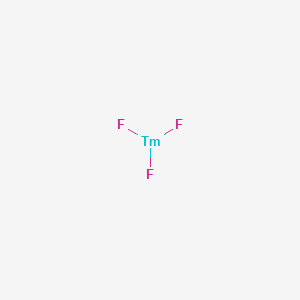

F[Tm](F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F3Tm | |

| Record name | thulium trifluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065612 | |

| Record name | Thulium fluoride (TmF3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.92943 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13760-79-7 | |

| Record name | Thulium fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13760-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thulium fluoride (TmF3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013760797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thulium fluoride (TmF3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thulium fluoride (TmF3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thulium trifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THULIUM FLUORIDE (TMF3) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY8H9KPZ7R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Elucidation and Advanced Characterization Techniques

X-ray Diffraction and Crystallography

X-ray diffraction (XRD) stands as a cornerstone for the structural analysis of crystalline materials like thulium trifluoride. irjhis.commgcub.ac.in It provides detailed information on the three-dimensional arrangement of atoms within the crystal lattice. lucideon.com

Single-crystal X-ray diffraction (SCXRD) offers the most precise determination of a compound's crystal structure, providing data on unit cell dimensions, bond lengths, and bond angles. uhu-ciqso.es For thulium-containing compounds, SCXRD has been instrumental in resolving complex structures. For instance, the analysis of thulium trifluoroacetate, Tm(CF₃COO)₃ · 3H₂O, was refined using the Rietveld method on data from its cadmium analogue, while the structure of a related compound, Tm₂(CF₃COO)₆ · 2CF₃COOH · 3H₂O, was solved directly by SCXRD. researchgate.net

In a broader context of rare-earth fluorides, SCXRD studies on compounds like UF₃ have been crucial in resolving ambiguities about their space group, confirming a centrosymmetric trigonal space group (P3̅c1) and ruling out previously predicted properties like ferroelectricity. nih.govnih.gov This highlights the definitive nature of single-crystal analysis. The technique has also been applied to complex thulium fluoro-silicates, such as Tm₃F[Si₃O₁₀], revealing a monoclinic structure with the space group P2₁/n. mdpi.comuni-stuttgart.de These studies provide precise atomic coordinates and describe the coordination environment of the thulium cations. mdpi.comuni-stuttgart.de

A study on thulium fluoroacetylacetonate complexes revealed that they crystallize in the triclinic space group P1̅. mdpi.com The coordination of the thulium ion was found to be consistent across several of these complexes, involving three β-diketonate ligands and two oxygen donor atoms. mdpi.com

Table 1: Crystallographic Data for Selected Thulium-Containing Compounds

| Compound | Crystal System | Space Group | Reference |

| Tm₃F[Si₃O₁₀] | Monoclinic | P2₁/n | mdpi.comuni-stuttgart.de |

| Thulium fluoroacetylacetonate complexes | Triclinic | P1̅ | mdpi.com |

| UF₃ (Isotypic to REF₃) | Trigonal | P3̅c1 | nih.govnih.gov |

This table is interactive. Click on the headers to sort the data.

Powder X-ray diffraction (PXRD) is a versatile technique used for identifying the crystalline phases present in a bulk sample and assessing its crystalline quality. lucideon.comresearchgate.net It is particularly useful for materials that are not available as single crystals. The resulting diffraction pattern serves as a fingerprint for the material, which can be compared to databases for phase identification. youtube.com

For this compound, PXRD is essential for confirming its orthorhombic crystal structure. heegermaterials.com The technique is also used to verify the successful synthesis of TmF₃, for instance, as a thermolysis product of thulium fluoroacetylacetonate complexes. mdpi.com Furthermore, in the fabrication of nanomaterials, such as lanthanum trifluoride nanoparticles doped with thulium, XRD is used to confirm the presence of the desired crystalline phase. core.ac.uk

High-pressure studies on elemental thulium using synchrotron XRD have revealed a series of phase transitions, demonstrating the power of this technique in understanding material behavior under extreme conditions. researchgate.netresearchgate.net The analysis of the diffraction patterns allows for the determination of the crystal structure at different pressures. researchgate.netresearchgate.net

Single-Crystal X-ray Diffraction Analysis of Thulium Complexes

Local Structural Probes and Environmental Effects

While XRD provides information on long-range order, spectroscopic techniques can probe the local environment around specific atoms, offering insights into coordination and bonding. espublisher.com

A variety of spectroscopic methods are employed to understand the local coordination environment of the Tm³⁺ ion in different host materials. chemrxiv.org These techniques are sensitive to the symmetry of the crystal field around the ion. mdpi.com

In Tm³⁺-doped calcium fluoride (B91410) (CaF₂) crystals, absorption and luminescence spectroscopy are used to study the local structure of the Tm³⁺ ions. mdpi.com As the concentration of TmF₃ increases, changes in the Judd-Ofelt parameters, particularly Ω₂, indicate alterations in the local crystal field asymmetry. mdpi.comresearchgate.net The substitution of Ca²⁺ by Tm³⁺ requires charge compensation, which is achieved by interstitial F⁻ ions, leading to various local site symmetries for the Tm³⁺ ions. mdpi.com

Electron Paramagnetic Resonance (EPR) spectroscopy is another powerful tool for analyzing the electronic structure and local environment of paramagnetic ions like thulium. researchgate.netnih.gov Studies on divalent thulium complexes have utilized EPR to probe the ground state and the symmetry around the metal center. researchgate.netnih.gov The combination of spectroscopic techniques provides a comprehensive picture of the local environment of thulium ions in different chemical settings. ims.ac.jp

Polymorphism and Morphotropic Transitions in Rare Earth Fluorides

Rare earth trifluorides (REF₃), including this compound, exhibit polymorphism, meaning they can exist in different crystal structures. osti.govresearchgate.net The transitions between these structures are known as morphotropic transitions. osti.govresearchgate.net

The REF₃ series is generally divided into two main structural groups: the LaF₃ (tysonite) structure for the earlier, larger lanthanides (La to Gd) and the β-YF₃ (orthorhombic) structure for the later, smaller lanthanides (Tb to Lu), which includes TmF₃. osti.govresearchgate.net A jump in the relative stability of these two structure types occurs between gadolinium and terbium. osti.govresearchgate.net For the yttrium group, including thulium, the Gibbs free energies are smooth functions of the ionic radii, fitting the model of an ideal morphotropic series. osti.govresearchgate.net

Chemical modification in binary systems like RF₃-R'F₃ can induce phase transitions. mdpi.comsci-hub.se These systems are classified based on the difference in atomic numbers of the rare earth elements, which correlates with the topological features of their phase diagrams. mdpi.comsci-hub.se

Structural Characteristics of Fabricated Thin Films and Nanomaterials

The structural properties of this compound can differ when it is fabricated in the form of thin films or nanomaterials. paradigmpress.org Characterization techniques are crucial for understanding these nanoscale structures. irjhis.comresearchgate.net

In the CaF₂–TmF₃ system, solid solutions can be formed over a wide range, allowing for the growth of single crystals and the fabrication of nanostructured ceramics. quantum-electronics.ru Atomic Force Microscopy (AFM) studies of CaF₂–TmF₃ ceramics have revealed a layered grain structure with layer thicknesses in the nanometer range. quantum-electronics.ru

The synthesis of Tm³⁺-doped lutetium oxide (Lu₂O₃) nanocrystals via methods like the Pechini sol-gel technique results in particles with sizes around 30 nm. researchgate.net Electron microscopy is used to analyze the aggregation and boundaries of these nanocrystals. researchgate.net Spectroscopic analysis of such nanomaterials often shows a broadening of optical lines and the emergence of new non-radiative de-excitation pathways, which are attributed to surface effects due to the increased surface-area-to-volume ratio. researchgate.net

Spectroscopic Investigations of Thulium Trifluoride Systems

Optical Absorption and Emission Spectroscopy

Optical spectroscopy is a primary tool for characterizing thulium trifluoride systems. By analyzing the absorption and emission of light, researchers can map the energy levels of the Tm³⁺ ion and understand its interactions with the host material.

High-resolution absorption spectroscopy is employed to precisely determine the energy levels of thulium ions. This technique involves passing light through a sample and measuring the wavelengths at which the light is absorbed. Each absorption peak corresponds to an electronic transition from the ground state to a higher energy level.

In systems containing Tm³⁺, the absorption spectrum typically reveals a series of sharp lines corresponding to the 4f-4f electronic transitions. For instance, studies on thulium-doped materials identify characteristic absorption bands. A key application of these absorption measurements is to provide the integrated absorption cross-sections necessary for theoretical analyses, such as the Judd-Ofelt theory. nasa.gov The absorption spectra for Tm³⁺ doped into various glasses are often recorded in the UV-VIS and NIR regions to identify the energy level structure. capes.gov.br For example, a high-power, narrow-linewidth thulium-doped fiber laser operating at 1940.32 nm corresponds to the ³F₄ → ³H₆ transition of thulium ions, a region also characterized by absorption spectroscopy. researchgate.net Polarized absorption spectra can further reveal how the orientation of the crystal affects light absorption, providing data on the local symmetry of the ion sites. capes.gov.br

Photoluminescence (PL) spectroscopy investigates the light emitted by a material after it has absorbed photons. renishaw.com For this compound systems, this involves exciting the Tm³⁺ ions to a higher energy state with a light source (e.g., a laser) and analyzing the spectrum of the emitted light as the ions relax to lower states. rp-photonics.com This emission is a hallmark of the material's electronic properties and is crucial for applications in lasers and phosphors. core.ac.uk

The luminescence spectra of Tm³⁺ are characterized by several emission bands in the visible and near-infrared (NIR) regions. Key transitions include:

¹G₄ → ³H₆ (blue emission, ~480 nm)

¹G₄ → ³F₄ (red emission, ~650 nm)

³H₄ → ³H₆ (NIR emission, ~800 nm)

³F₄ → ³H₆ (NIR emission, ~1800-2000 nm)

Studies on Tm³⁺ in various fluoride (B91410) hosts, which are chemically similar to this compound, provide representative data. For example, Tm³⁺ in strontium fluorapatite (B74983) shows distinct polarized fluorescence spectra, with emissions originating from the ¹D₂, ¹G₄, and ³H₄ energy levels. capes.gov.br In some hosts, upconversion luminescence is observed, where the absorption of lower-energy photons leads to the emission of higher-energy light, such as blue emission from the ¹G₄ level following excitation at longer wavelengths. rp-photonics.com The environment of the Tm³⁺ ion significantly influences the emission properties; for instance, the presence of divalent thulium (Tm²⁺) can introduce new emission bands, such as a near-infrared luminescence around 1140 nm. researchgate.net

Table 1: Key Luminescence Transitions of Tm³⁺ Ions

| Transition | Approximate Wavelength (nm) | Spectral Region |

|---|---|---|

| ¹D₂ → ³F₄ | 450 | Blue |

| ¹G₄ → ³H₆ | 480 | Blue |

| ¹G₄ → ³F₄ | 650 | Red |

| ³H₄ → ³H₆ | 800 | Near-Infrared |

This table is generated based on typical values observed for Tm³⁺ in various host materials.

Time-resolved fluorescence spectroscopy measures the decay of luminescence intensity over time after pulsed excitation. horiba.com This provides the fluorescence lifetime (τ), which is the average time an ion remains in an excited state before returning to a lower state through emission. picoquant.com This parameter is critical for evaluating the efficiency of a luminescent material for applications like lasers, as a longer lifetime often correlates with higher quantum efficiency. mdpi.com

The technique of Time-Correlated Single Photon Counting (TCSPC) is commonly used to measure these lifetimes, which can range from picoseconds to seconds. horiba.compicoquant.com For Tm³⁺ ions, the lifetimes of different excited states are measured to understand the dynamics of energy transfer and non-radiative decay processes. In highly aluminium-codoped thulium silicate (B1173343) optical fibers, fluorescence lifetimes for the ³F₄ level have been measured to be as high as 756 μs, a significant enhancement compared to typical values of 300-450 μs in standard silica (B1680970) fibers. mdpi.com In a study of Tm³⁺ in strontium fluorapatite, the lifetimes for transitions from the ¹D₂, ¹G₄, and ³H₄ levels were measured at room temperature. capes.gov.br Disagreements between experimentally measured lifetimes and theoretical calculations have also prompted further high-precision measurements using techniques like the fast-beam-laser method for singly ionized thulium. aps.org

Photoluminescence and Luminescence Emission Studies

Electron Paramagnetic Resonance (EPR) Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. nih.gov It is highly sensitive to the local environment of a paramagnetic ion, such as Tm³⁺, providing information on its oxidation state, site symmetry, and interactions with neighboring nuclei. scielo.org.mx

The Tm³⁺ ion has a 4f¹² electronic configuration and a J=6 ground state. As a non-Kramers ion (an even number of electrons), it typically would not show an EPR signal in a perfectly symmetrical environment. However, in a crystal, the low symmetry of the ion's site can mix the electronic states, making EPR transitions observable. researchgate.net EPR studies on lanthanides like thulium are often conducted at very low temperatures (e.g., 4.2 K) because the electron spin relaxation times are extremely short at higher temperatures. researchgate.netnih.gov

EPR spectra of thulium systems can be complex. Different experimental methods, including continuous-wave (CW) EPR and echo-detected EPR, can be used to characterize the magnetic properties of the Tm³⁺ ion. nih.gov These studies help to characterize defect sites within the crystal and understand the magnetic interactions that influence the material's optical properties. nih.gov

Optical Transition Mechanisms and Crystal Field Interactions

The optical properties of this compound are governed by the electronic transitions within the 4f shell of the Tm³⁺ ion. The crystal field, which is the electrostatic field created by the surrounding fluoride ions, perturbs the energy levels of the thulium ion, influencing the probabilities of these transitions.

The Judd-Ofelt theory is a powerful theoretical framework used to model the intensities of 4f-4f electronic transitions in lanthanide ions. nasa.govnih.gov These transitions are technically forbidden by the electric dipole selection rules in a free ion, but they become partially allowed in a solid host due to the mixing of electronic states by the crystal field.

The analysis involves the following steps:

Measure Absorption Spectra : The oscillator strengths of the absorption bands are experimentally determined from the absorption spectrum. capes.gov.br

Calculate Intensity Parameters : Three phenomenological intensity parameters, Ω₂, Ω₄, and Ω₆, are derived by fitting the experimental oscillator strengths to the theoretical model. nih.gov These parameters are sensitive to the local environment and chemical bonding around the lanthanide ion. nasa.gov

Determine Radiative Properties : Once the Ωλ parameters are known, they can be used to calculate key radiative properties for the excited states of the ion. nasa.gov

These properties include:

Radiative Transition Probabilities (A_R) : The rate at which an ion in an excited state decays to a lower state by emitting a photon. nih.gov

Radiative Lifetime (τ_R) : The theoretical lifetime of an excited state if decay occurs only through radiative processes. It is the inverse of the sum of all radiative transition probabilities from that state. nih.gov

Branching Ratios (β) : The fraction of ions in an excited state that decays to a specific lower state. nih.gov

Table 2: Example of Judd-Ofelt Parameters for Tm³⁺ in a Fluoride Glass

| Parameter | Value (x 10⁻²⁰ cm²) |

|---|---|

| Ω₂ | 2.50 |

| Ω₄ | 1.50 |

Note: These values are representative and taken from literature for Tm³⁺ in a fluoroindate glass, which serves as an analogue for a fluoride crystal environment. Actual values for this compound may vary.

This analysis is crucial for predicting the potential of a thulium-doped material for laser applications by identifying the most promising emission transitions and estimating their quantum efficiency. capes.gov.brnih.gov

Crystal Field Effects on Thulium Ion Energy Levels

The incorporation of trivalent thulium ions (Tm³⁺) into a crystal lattice, such as in this compound (TmF₃) or when doped into other fluoride hosts like CaF₂, subjects the ion to the electrostatic field of the surrounding ligands. This "crystal field" perturbs the energy levels of the Tm³⁺ ion, lifting the degeneracy of the 4f¹² electronic configuration and resulting in a set of Stark levels. The magnitude of this splitting is crucial in determining the spectroscopic properties of the material.

In fluoride crystals, the low phonon energy environment is advantageous as it minimizes non-radiative losses, enhancing the potential for efficient luminescence. nih.gov The crystal field in fluoride hosts is considered relatively weak, which leads to long luminescence lifetimes. researchgate.net High-resolution spectroscopic studies, including absorption and emission spectroscopy, are employed to experimentally determine the energies of these Stark levels. uni-hamburg.de For instance, in Tm³⁺-doped LiCaAlF₆, fine structure observed in emission spectra corresponds to transitions to the Stark levels within the ground state, allowing for the determination of the ground state splitting. uni-hamburg.de

The specific symmetry of the crystal site occupied by the Tm³⁺ ion dictates the nature and extent of the energy level splitting. For example, in KY₃F₁₀ crystals, erbium ions, which are similar to thulium ions, substitute for yttrium ions and occupy sites with C₄ᵥ symmetry. scirp.org The analysis of the fine structure in emission and excitation spectra can help identify the substitutional lattice sites. uni-hamburg.de Theoretical modeling, often employing a free-ion plus crystal-field Hamiltonian, is used to fit the experimental energy levels and extract crystal-field parameters. researchgate.net These parameters provide a quantitative measure of the interaction strength between the Tm³⁺ ion and the crystal lattice.

The table below presents a simplified, illustrative example of how the crystal field splits the energy levels of a Tm³⁺ ion. The exact energies and number of Stark components will vary depending on the specific host crystal and the symmetry of the dopant site.

| Free Ion Term | Total Angular Momentum (J) | Number of Stark Levels (for C₄ᵥ symmetry) | Typical Energy Range (cm⁻¹) |

|---|---|---|---|

| ³H₆ | 6 | 9 | 0 - 500 |

| ³F₄ | 4 | 7 | ~5,600 - 6,100 |

| ³H₅ | 5 | 8 | ~8,100 - 8,500 |

| ³H₄ | 4 | 7 | ~12,500 - 13,000 |

| ¹G₄ | 4 | 7 | ~21,000 - 21,500 |

| ¹D₂ | 2 | 4 | ~27,800 - 28,200 |

Inter-ion Energy Transfer Processes in Doped Systems

In systems where this compound is present in significant concentrations or is co-doped with other rare-earth ions, energy transfer processes between ions become highly influential on the material's optical properties. These processes can either populate or depopulate the emissive energy levels of the Tm³⁺ ion, affecting luminescence efficiency and enabling phenomena such as upconversion.

Upconversion Luminescence

Upconversion is a process where the absorption of lower-energy photons leads to the emission of higher-energy photons. In thulium-doped systems, this can occur through several mechanisms, including excited-state absorption (ESA) and energy transfer upconversion (ETU). acs.org

Excited-State Absorption (ESA): A single ion absorbs a photon to reach an excited state, and then absorbs a second photon to be promoted to an even higher energy level.

Energy Transfer Upconversion (ETU): An excited ion transfers its energy to a neighboring ion that is already in an excited state, promoting the second ion to a higher energy level while the first ion returns to a lower level.

For example, in Yb³⁺/Tm³⁺ co-doped systems, the Yb³⁺ ions act as sensitizers, absorbing pump energy (e.g., at 980 nm) and transferring it to the Tm³⁺ ions. mdpi.com This is an efficient way to populate the Tm³⁺ energy levels, as Tm³⁺ itself has no absorption at this wavelength. mdpi.com Subsequent energy transfers between excited Tm³⁺ ions can then lead to the population of higher energy levels like ¹G₄ and ¹D₂, resulting in blue and ultraviolet emissions. mdpi.comrsc.orgbibliotekanauki.pl The efficiency of these upconversion processes is highly dependent on the concentration of the dopant ions; higher concentrations can sometimes lead to quenching effects where the luminescence intensity decreases. nih.govbibliotekanauki.pl

Cross-Relaxation

Cross-relaxation is another important inter-ionic process, which can be particularly efficient at high doping concentrations. In this process, an excited ion transfers part of its energy to a neighboring ion in the ground state, resulting in both ions ending up in an intermediate excited state. A well-known example in thulium systems is the process [³F₄, ³H₆] → [³H₄, ³H₄], where one absorbed pump photon effectively creates two excited ions in the ³H₄ level. rp-photonics.com This can significantly increase the quantum efficiency of laser systems operating on transitions from the ³H₄ level.

The table below summarizes key energy transfer processes observed in thulium-doped fluoride systems.

| Process | Description | Example Transition | Significance |

|---|---|---|---|

| Sensitization | Absorption by a sensitizer (B1316253) ion followed by energy transfer to an activator ion. | Yb³⁺(²F₅/₂) + Tm³⁺(³H₆) → Yb³⁺(²F₇/₂) + Tm³⁺(³H₅) mdpi.com | Enables efficient pumping of Tm³⁺ at wavelengths where it does not absorb. mdpi.com |

| Upconversion (ETU) | Energy transfer between two excited ions, promoting one to a higher level. | Tm³⁺(³F₄) + Tm³⁺(³H₄) → Tm³⁺(³H₆) + Tm³⁺(¹G₄) | Generates visible and UV light from near-infrared pumping. rsc.orgresearchgate.net |

| Cross-Relaxation | An excited ion relaxes to an intermediate state by exciting a ground-state neighbor to the same state. | Tm³⁺(³F₄) + Tm³⁺(³H₆) → Tm³⁺(³H₄) + Tm³⁺(³H₄) rp-photonics.com | Increases quantum efficiency for certain laser transitions. rp-photonics.com |

| Quenching | Energy transfer leads to non-radiative decay, reducing luminescence. | Tm³⁺(¹G₄) → Yb³⁺(²F₅/₂) (Reverse energy transfer) bibliotekanauki.pl | Limits the optimal concentration of dopants. nih.gov |

Vibrational Spectroscopy (e.g., Infrared Spectroscopy)

Vibrational spectroscopy, encompassing techniques like Infrared (IR) and Raman spectroscopy, provides insights into the structural arrangement and bonding within a material by probing its molecular vibrations. nanografi.com For a solid crystalline material like this compound, these techniques reveal the characteristic phonon modes of the crystal lattice.

For a non-linear molecule or crystal unit cell with N atoms, there are 3N-6 fundamental vibrational modes. libretexts.org this compound (TmF₃), with N=4, would therefore be expected to have 3(4) - 6 = 6 fundamental vibrational modes. These modes correspond to the stretching and bending of the Tm-F bonds. libretexts.org

The frequencies of these vibrational modes are a key characteristic of the material. In fluoride compounds, the vibrational frequencies are influenced by factors such as the mass of the cation and the bond lengths. Generally, as the atomic number of the lanthanide ion increases in a trihalide series, the bond length decreases and the vibrational frequencies tend to increase. researchgate.netresearchgate.net

Infrared spectroscopy measures the absorption of infrared radiation at frequencies that match the vibrational modes of the molecule, provided these modes induce a change in the molecular dipole moment. libretexts.org Raman spectroscopy, on the other hand, measures the inelastic scattering of light, and is sensitive to vibrational modes that cause a change in the polarizability of the molecule. nanografi.com Together, they provide a comprehensive picture of the vibrational structure.

While specific, detailed IR and Raman spectra for pure, single-crystal TmF₃ are not extensively reported in the readily available literature, studies on analogous rare-earth trifluorides and matrix-isolated species provide valuable comparative data. For instance, studies on matrix-isolated yttrium trifluoride (YF₃), a chemically similar compound, have identified its fundamental vibrational frequencies. acs.org The low phonon energy of fluoride hosts is a well-established property that makes them excellent hosts for rare-earth ions by reducing the probability of non-radiative multiphonon relaxation. lu.lv

The table below provides a hypothetical representation of the fundamental vibrational modes for a TmF₃ molecule, based on general principles of vibrational spectroscopy for similar molecules. The exact frequencies would need to be determined experimentally for crystalline TmF₃.

| Vibrational Mode | Description | Expected Activity | Anticipated Frequency Range (cm⁻¹) |

|---|---|---|---|

| ν₁ | Symmetric Stretch | Raman | 400 - 600 |

| ν₂ | Symmetric Bend (Out-of-plane) | Infrared | ~100 - 200 |

| ν₃ | Asymmetric Stretch | Infrared & Raman | 400 - 600 |

| ν₄ | Asymmetric Bend (In-plane) | Infrared & Raman | ~100 - 200 |

Theoretical and Computational Studies

Ab Initio Calculations of Electronic and Magnetic Properties

Ab initio calculations, which are based on fundamental quantum mechanical principles without empirical parameters, are crucial for accurately describing the electronic and magnetic nature of materials like thulium trifluoride. upenn.edu These first-principles methods allow for the reliable determination of material properties, even under conditions of significant strain, making them suitable for predicting ideal material strength. upenn.edu

Recent ab initio studies have been conducted on nanoparticles of rare earth trifluorides, including those of terbium, dysprosium, and holmium, which share structural and chemical similarities with this compound. mdpi.com These investigations focus on understanding the distribution of magnetic moments within the nanoparticle volume, a feature challenging to determine experimentally. mdpi.com Such calculations are vital for potential applications in medicine and spintronics. mdpi.com

Spin-polarized calculations are a key component of ab initio methods, particularly for materials containing elements with unpaired electrons, such as thulium. These calculations treat spin-up and spin-down electrons separately, allowing for the determination of magnetic moments. vasp.at In the context of Density Functional Theory (DFT), this is often achieved by setting the ISPIN = 2 parameter in calculation inputs, which enables the computation of collinear magnetic moments. vasp.at

The electronic structure of rare earth compounds is complex due to the presence of f-electrons. Spin-polarized calculations help in understanding the electronic band structure and the density of states (DOS), which are fundamental to a material's electronic and magnetic behavior. vasp.atuni-mainz.de For instance, in materials like fcc-Nickel, spin-polarized calculations reveal the distinct eigenvalues for spin-up and spin-down components, arising from the exchange-correlation functional's dependence on spin-up and spin-down charge densities. vasp.at While specific detailed studies on the spin-polarized electronic structure of bulk TmF₃ are not abundant in the provided results, the methodologies are well-established and have been applied to similar rare earth compounds. mdpi.comims.ac.jp

Density Functional Theory (DFT) is a widely used computational method in physics, chemistry, and materials science to investigate the electronic structure of many-body systems. wikipedia.org It has proven to be a powerful tool for studying complex inorganic molecules like lanthanide(III) coordination compounds, offering high accuracy at a relatively low computational cost. researchgate.net DFT applications extend to the investigation of structure, dynamics, spectra, and magnetic properties. researchgate.net

For lanthanide complexes, DFT calculations can elucidate molecular interaction mechanisms and provide theoretical guidance for designing and optimizing material systems. mdpi.com The accuracy of DFT is highly dependent on the choice of functionals and basis sets. mdpi.com DFT has been successfully applied to understand the electronic and magnetic properties of various lanthanide compounds, which provides a strong basis for its application to this compound. researchgate.net

Recent research has utilized DFT to simulate TbF₃, DyF₃, and HoF₃ nanoparticles, revealing inhomogeneous distributions of magnetic moments and different magnetic arrangements depending on the nanoparticle size. mdpi.com These studies highlight the capability of DFT to predict complex magnetic behaviors in rare earth trifluorides.

| Computational Method | Key Application for this compound | Anticipated Insights |

| Ab Initio Calculations | Predicting fundamental electronic and magnetic properties from first principles. | Accurate electronic band structure, magnetic moments, and ground state energies. |

| Spin-Polarized DFT | Modeling the magnetic ordering and electronic structure. | Determination of ferromagnetic or antiferromagnetic behavior, spin density distribution, and density of states. |

| DFT | Investigating structural stability, vibrational properties, and reaction mechanisms. | Optimized crystal structures, phonon frequencies, and thermodynamic stability. |

Spin-Polarized Calculations and Electronic Structure

Computational Modeling of Crystal Structures and Defect Chemistry

Computational modeling is instrumental in predicting and understanding the crystal structures of materials and the effects of defects on their properties. First-principles calculations, particularly those based on DFT, are routinely used to screen for new materials by predicting their properties and synthetic accessibility. berkeley.edu

For fluoride-based materials, computational models have been used to study ionic conductivity and the structural features that facilitate ion transport. acs.org Molecular Dynamics (MD) simulations, often parameterized with data from ab initio calculations, can visualize ion movement and help understand mechanisms like collective "snake-like" movements of fluoride (B91410) ions through a crystal lattice. acs.org

Thermodynamics and Evaporation Studies via Computational Approaches

Computational thermodynamics integrates fundamental thermodynamic principles with computational software to predict the phase stability and reaction equilibria of materials. tms.org This approach is highly relevant for understanding the behavior of materials at high temperatures, including processes like evaporation. tms.org

Quantum mechanical methods are increasingly used to analyze the thermodynamic properties of molecules. mdpi.com Non-fitting computational models, based on fundamental physical principles, can predict thermal properties without reliance on experimental data, which is particularly valuable when such data is scarce. mdpi.com These models can calculate key thermodynamic quantities such as molar enthalpy, Gibbs free energy, and entropy. mdpi.com

Advanced Material Forms and Their Research Implications

Thulium Trifluoride Nanomaterials Research

The transition from bulk materials to nanomaterials often reveals novel properties and enhanced performance. Research into this compound nanomaterials is a vibrant area, with studies focusing on synthesis, optical phenomena, and magnetic properties at the nanoscale.

Controlled Synthesis and Size-Dependent Research Phenomena

The ability to control the size and shape of nanoparticles is crucial as these parameters heavily influence their physical and chemical properties. i-asem.orgrsc.org For this compound, various synthesis methods are being developed to produce nanoparticles with specific characteristics. A novel approach utilizes a lanthanide-based hydrogel matrix, which controls the reaction kinetics and acts as a stabilizing platform. researchgate.net This method allows for the room-temperature, in-situ synthesis of monodisperse TmF₃ nanoparticles with sizes in the range of 3–5 nm. researchgate.net

The size of these nanoparticles has a direct impact on their properties. For instance, in nanomaterials, a significant percentage of atoms are located at the surface, which can alter their reactivity and electronic structure. srmist.edu.in Quantum confinement effects become prominent at the nanoscale, leading to size-dependent electronic and optical properties, such as an increase in the bandgap energy. srmist.edu.in Research has shown that the magnetic properties of rare earth trifluoride nanoparticles, including the transition to a magnetically ordered state, can be size-dependent. mdpi.com In some cases, nanoparticles below a critical size may not exhibit the magnetic ordering seen in their bulk counterparts. mdpi.comresearchgate.net

Upconversion Nanoparticles for Optoelectronic Applications

This compound is a key component in upconversion nanoparticles (UCNPs), which can convert lower-energy near-infrared (NIR) light into higher-energy visible or ultraviolet light. matec-conferences.orgthno.org This anti-Stokes emission process is particularly valuable for optoelectronic and biomedical applications due to the high signal-to-noise ratio, deep tissue penetration of NIR light, and excellent photostability of UCNPs. matec-conferences.orgthno.orgnih.govnih.gov

Tm³⁺-doped UCNPs are of particular interest for their unique emission characteristics. mdpi.com When excited by different NIR wavelengths, such as 1064 nm, 1150 nm, and 1208 nm, Tm³⁺ ions produce distinct emission spectra. mdpi.comnih.gov Notably, excitation at 1150 nm can lead to a very intense three-photon 475 nm emission, which is significantly stronger than that produced by 1064 nm excitation. mdpi.comnih.gov To enhance the luminescence brightness, researchers often grow an inert shell around the core nanoparticle, which can result in a tenfold increase in emission intensity by mitigating luminescence quenching. mdpi.comnih.gov These highly efficient UCNPs have shown promise in various applications, including high-contrast bioimaging and the development of new optoelectronic devices. science.govfrontiersin.org

Table 1: Excitation and Emission Characteristics of Tm³⁺-doped UCNPs

| Excitation Wavelength (nm) | Key Emission Wavelength (nm) | Noteworthy Observation | Reference |

|---|---|---|---|

| 1064 | Varies | Standard NIR-II excitation source. | mdpi.comnih.gov |

| 1150 | 475 | Produces intense three-photon upconversion emission, approximately 100 times stronger than with 1064 nm excitation. | mdpi.comnih.gov |

| 1208 | Varies | Another effective NIR-II excitation wavelength for Tm³⁺ ions. | mdpi.comnih.gov |

Integration into Optical Fiber Architectures to Modify Local Phonon Environment

The performance of thulium-doped optical fiber amplifiers (TDFAs) is significantly impacted by the local phonon environment of the thulium ions. arxiv.orgarxiv.org A high phonon energy in the host material, such as silica (B1680970) glass, can lead to non-radiative de-excitation, which reduces the quantum efficiency of the desired optical transition. arxiv.orgarxiv.org One innovative approach to address this is to incorporate Tm³⁺ ions within nanoparticles before doping them into the optical fiber. researchgate.net

By embedding thulium ions in LaF₃ nanoparticles and then introducing these into a silica-based optical fiber preform, it is possible to create a local environment with lower phonon energy around the Tm³⁺ ions. researchgate.netdntb.gov.ua Even though the fluoride (B91410) nanoparticles may react and transform into fluoride-free amorphous nanoparticles during the high-temperature fiber fabrication process, the resulting lanthanum-rich silicate (B1173343) nanoparticles still encapsulate the thulium ions and provide an improved spectroscopic environment. researchgate.net This "nanoparticle doping" technique has been shown to enhance the ³H₄ lifetime of thulium, leading to improved luminescence properties and better control over energy transfer processes within the fiber. researchgate.net This method represents a promising route for developing more efficient lasers and amplifiers for optical communications. researchgate.netarxiv.org

Investigation of Magnetic Phenomena at the Nanoscale

Thulium and its compounds exhibit interesting magnetic properties that can change at the nanoscale. stanfordmaterials.com Bulk thulium is paramagnetic at temperatures above 56 K, antiferromagnetic between 56 K and 32 K, and ferrimagnetic below 32 K. stanfordmaterials.com When reduced to nanoparticles, the magnetic behavior can be significantly altered. For instance, thulium-metal nanoparticles are highly reactive. d-nb.info

The study of rare earth trifluoride nanoparticles, including those of terbium, dysprosium, and holmium, provides insights into the magnetic phenomena that might be expected in TmF₃ nanoparticles. mdpi.com In these materials, the magnetic ordering is primarily driven by dipole-dipole interactions between the rare-earth ions. mdpi.com The transition temperature to a magnetically ordered state has been observed to decrease with decreasing nanoparticle size. mdpi.comresearchgate.net Below a certain critical size, the transition to a magnetically ordered state may not occur at all. mdpi.com This size-dependent magnetic behavior opens up possibilities for tuning the magnetic properties of materials for applications in spintronics and magnetic data storage. mdpi.commonarkfoundry.orgsnf.ch

This compound Thin Films Research

The fabrication of high-quality thin films is essential for the development of many advanced electronic and photonic devices. Research on this compound thin films is focused on achieving precise control over their growth and crystalline structure to harness their unique properties.

Epitaxial Growth and High Crystalline Quality Film Fabrication

Epitaxial growth is a technique used to grow a thin crystalline layer on a crystalline substrate, where the crystal structure of the film is aligned with that of the substrate. This method can produce films with very high crystalline quality. wpmucdn.comaps.org While studies on bulk thulium crystals have been conducted for decades, research on thulium thin films is a more recent development. wpmucdn.comaps.orgresearchgate.net

Recent work has demonstrated the successful growth of Tm(0001) epitaxial films on silicon carbide (SiC(0001)) substrates using molecular beam epitaxy (MBE). wpmucdn.comaps.org The high crystalline quality of these films is evidenced by clear Laue oscillations and narrow rocking curves in x-ray diffraction patterns. wpmucdn.comaps.orgresearchgate.net These high-quality films have enabled detailed investigations into the magnetic properties of thulium at the thin-film level. For example, magnetic circular dichroism measurements have confirmed the 7-monolayer periodic ferrimagnetic order in Tm thin films, which was previously only observed in bulk crystals through neutron scattering experiments. wpmucdn.com The ability to fabricate high-quality epitaxial thin films of thulium and its compounds, like TmF₃, is crucial for exploring novel physical phenomena and for their potential integration into spintronic devices. wpmucdn.comresearchgate.netarxiv.org

Structural and Magnetic Characterization of Epitaxial Thin Films

Research into the epitaxial thin film form of this compound (TmF₃) is not extensively documented in the available scientific literature. However, the fundamental structural and magnetic properties of bulk and powder forms of TmF₃ have been characterized, providing a baseline for what might be expected in high-quality thin films.

This compound crystallizes in an orthorhombic structure belonging to the Pnma space group. researchgate.netresearchgate.net This crystal structure is common to other heavy-rare-earth fluorides. researchgate.net Neutron diffraction studies have been employed to investigate its structure, confirming its isostructural nature with related rare-earth trifluorides. The preparation method can influence the resulting crystal phase; for instance, a wet method can initially produce a cubic structure that converts to a mixture of hexagonal and orthorhombic forms upon heating.

Table 1: Structural Properties of this compound

| Property | Value/Type |

|---|---|

| Crystal System | Orthorhombic |

From a magnetic standpoint, this compound is identified as a Van Vleck paramagnet. researchgate.netresearchgate.net This type of paramagnetism is characterized by a temperature-independent magnetic susceptibility at low temperatures, arising from the polarization of the electronic ground state. Studies using nuclear magnetic resonance (NMR), high-frequency electron paramagnetic resonance (EPR), and DC magnetometry on single crystal and powder samples have confirmed this behavior. researchgate.netresearchgate.net The ground state of the Tm³⁺ ion in the TmF₃ crystal lattice is the ³H₆ multiplet, and a zero-field splitting of approximately 6.5 cm⁻¹ exists between the two lowest energy levels. researchgate.netresearchgate.net At liquid helium temperatures, the nuclear spin-lattice relaxation of ¹⁹F is primarily driven by fluctuating magnetic fields from Tm³⁺ ions in the lowest excited singlet state. researchgate.netresearchgate.net

Optimization of Deposition Parameters for Enhanced Performance

Specific research detailing the optimization of deposition parameters for creating high-performance this compound thin films is limited in the reviewed literature. However, the principles for enhancing fluoride film quality are well-established and would be applicable to TmF₃. Techniques such as physical vapor deposition (PVD), chemical vapor deposition (CVD), and atomic layer deposition (ALD) are commonly used for inorganic thin films.

For any deposition process, key parameters are manipulated to control the film's properties, including its stoichiometry, crystallinity, surface morphology, and optical performance. These parameters typically include:

Substrate Temperature: Influences adatom mobility, which affects crystallinity and grain size.

Deposition Rate: Can impact film density, stress, and defect concentration.

Chamber Pressure: Affects the mean free path of particles and the energy with which they arrive at the substrate.

Precursor Chemistry and Flow Rate (for CVD/ALD): Determines the chemical composition and growth rate of the film.

Plasma Parameters (for plasma-enhanced processes): Ion energy and flux can be tuned to modify film density and reduce substrate temperature requirements.

Optimizing these variables is crucial for minimizing optical losses, enhancing environmental stability, and achieving the desired structural and magnetic characteristics in the final film.

Integration into Integrated Photonic Platforms

The direct integration of this compound as a distinct layer or component within integrated photonic platforms is not described in the available research. Current research in thulium-based photonics primarily focuses on using thulium as a dopant ion (Tm³⁺) in various host materials, such as barium fluoride (BaF₂) or vanadate (B1173111) crystals (YVO₄, GdVO₄, LuVO₄), rather than using TmF₃ as a standalone material for waveguides or other integrated components. aps.orgdtic.mil These thulium-doped materials are of interest for creating on-chip lasers and amplifiers, particularly for wavelength windows near 2 µm. dtic.mil

Single Crystal Research

Optical Quality and Minimization of Growth Imperfections

The production of large, high-optical-quality single crystals of fluoride compounds, including this compound, presents significant challenges. Growth techniques such as the Bridgman-Stockbarger and Czochralski methods are commonly employed. researchgate.netresearchgate.net Achieving high optical quality requires strict control over the growth process to minimize defects that can degrade performance.

Common imperfections in fluoride crystals include:

Crystal Defects: Dislocations are a primary concern in fluoride crystals like CaF₂, with typical densities around 10⁻⁵ cm⁻². the-innovation.org These can include statistically stored dislocations (SSDs) and geometrically necessary dislocations (GNDs). the-innovation.org

Oxygen Contamination: The hygroscopic nature of some fluoride precursors can lead to the incorporation of oxygen impurities (e.g., OH⁻ groups), which cause unwanted absorption bands in the infrared region and reduce transmission in the vacuum ultraviolet (VUV) spectrum. mdpi.comsemanticscholar.org

Mechanical Stress and Birefringence: Residual stress induced during growth, especially in large-diameter crystals, can cause stress birefringence, which is detrimental for optical applications requiring high isotropy. uni-mainz.deinoe.ro

Scattering: Opalescence or cloudiness can occur due to strong light scattering from impurities or structural imperfections, significantly increasing optical absorption. mdpi.com

Several strategies are employed to mitigate these imperfections:

Table 2: Defect Minimization Strategies in Fluoride Crystal Growth

| Strategy | Description | Target Defect(s) |

|---|---|---|

| Post-Growth Annealing | Heating the crystal to an elevated temperature (e.g., >1150°C for CaF₂) followed by slow, controlled cooling. inoe.rogoogle.com | Mechanical stress, stress birefringence, dislocations, small-angle grain boundaries. google.com |

| Atmosphere Control | Using reactive atmospheres (e.g., containing PbF₂) during growth or annealing to act as a scavenger for oxygen and other impurities. google.com | Oxygen contamination, impurities. |

| Precursor Purification | Using hydrofluoride precursors (e.g., potassium hydrofluoride) can help solve the problem of oxygen-incorporated impurities. mdpi.comsemanticscholar.org | Oxygen contamination. |

| Growth Parameter Optimization | Controlling the crystal pulling/growth rate and the thermal gradient to minimize the formation of stress and dislocations. researchgate.netinoe.ro | Stress, dislocations, polycrystallinity. inoe.ro |

For instance, in the growth of CaF₂-TmF₃ solid solutions via the Bridgman-Stockbarger technique, centimeter-sized single crystals have been obtained by controlling the axial thermal gradient and pulling rate. researchgate.net Similarly, studies on CaF₂ show that annealing at high temperatures can reduce mechanical stress and that a very long annealing period is often required to suppress birefringence to acceptable levels. inoe.ro

Anisotropic Properties of Single Crystalline Structures

The orthorhombic crystal structure of this compound inherently leads to anisotropy in its physical properties. This means that properties such as magnetic susceptibility and optical reflectance vary depending on the crystallographic direction.

The magnetic properties are a clear example of this anisotropy. As a Van Vleck paramagnet, the response of a TmF₃ single crystal to an applied magnetic field is dependent on the field's orientation relative to the crystal axes. researchgate.netresearchgate.net Furthermore, studies of transferred hyperfine interactions between the fluorine and rare-earth ions in isostructural trifluorides (TbF₃ and DyF₃) reveal both isotropic and anisotropic components, which would be expected in TmF₃ as well. researchgate.net

Table 3: Anisotropic Properties of this compound Single Crystals

| Property | Description of Anisotropy |

|---|---|

| Magnetic Susceptibility | The material is a Van Vleck paramagnet with behavior dependent on the orientation of the magnetic field relative to the crystallographic axes. researchgate.netresearchgate.net |

| Hyperfine Interactions | Transferred hyperfine interactions between Tm³⁺ and F⁻ ions are expected to have anisotropic components. researchgate.net |

| Optical Reflectance | Rare-earth trifluorides exhibit anisotropic reflectance peaks in the 10-15 eV region, corresponding to interband transitions. aps.org |

The optical properties also exhibit anisotropy. Measurements on single crystals of various rare-earth trifluorides show anisotropic reflectance peaks in the vacuum ultraviolet (VUV) region (10-34 eV). aps.org These features are attributed to transitions from the F⁻ 2p valence bands to the lanthanide 5d and 6s conduction bands and transitions involving the lanthanide 5p levels. aps.org Similar anisotropic optical behavior is expected for TmF₃ single crystals.

Research Applications and Functional Materials Development

Optical and Laser Material Research

Thulium trifluoride's distinct electron shell configuration makes it an excellent candidate for a variety of optical and laser applications. The trivalent thulium ion (Tm³⁺) possesses a ladder of energy levels that facilitates efficient light emission and amplification across a broad spectral range.

Solid-State Laser Design and Performance Characteristics

Thulium-doped materials are integral to the development of solid-state lasers, particularly those operating in the eye-safe 2-micrometer (µm) spectral region. crytur.czarizona.edu These lasers are sought after for applications in medicine, remote sensing, and materials processing. crytur.czarizona.edu

Design and Pumping: Solid-state lasers incorporating thulium often utilize a crystal or glass host material doped with thulium ions. nih.gov A common approach involves diode-pumping, where a laser diode excites the thulium ions to a higher energy state. crytur.czarizona.edu The design of these lasers often focuses on maximizing the efficiency of this energy transfer and managing the thermal load on the gain medium. arizona.edu For instance, thin-disk laser designs are employed to mitigate thermal issues and improve beam quality. arizona.edu

Performance Characteristics: Thulium-doped lasers are known for their high efficiency, with some systems demonstrating up to 50% efficiency. crytur.cz The output wavelength can be tuned around the 1.94 µm water absorption peak, which is advantageous for medical applications like laser scalpels as it allows for precise tissue cutting and coagulation. crytur.cz The performance of these lasers, including output power and beam quality, is highly dependent on the host material and the laser's architectural design. crytur.czarizona.edu For example, a diode-pumped Tm:YAP laser has demonstrated an output of 1.1W when pumped with 7.5W of absorbed power. crytur.cz

Fiber Amplifier Development and Spectroscopic Characterization

Thulium-doped fiber amplifiers (TDFAs) are crucial components for optical communication systems, offering amplification in the S-band (1450–1530 nm) and beyond. researchgate.netutar.edu.my This capability allows for a significant expansion of the transmission capacity of wavelength-division multiplexing (WDM) networks. utar.edu.my

Amplifier Design and Performance: Researchers have explored various TDFA configurations to enhance gain and efficiency. A double-pass scheme, where the signal propagates through the thulium-doped fiber twice, has been shown to significantly improve the small signal gain. utar.edu.my For instance, a fluoride-based TDFA using a double-pass design achieved a gain of over 42 dB in the 1465 nm region with a 1050 nm pump. utar.edu.my Dual-wavelength pumping schemes, utilizing wavelengths such as 800 nm and 1050 nm, have also been demonstrated to improve gain and efficiency. researchgate.net

Spectroscopic Characterization: The spectroscopic properties of thulium-doped fibers are critical for optimizing amplifier performance. The absorption and emission cross-sections of the Tm³⁺ ions determine the optimal pump and signal wavelengths. soton.ac.uk For example, germanium/thulium (Ge/Tm) co-doped silica (B1680970) fibers exhibit a blue-shifted absorption/emission cross-section compared to aluminum/thulium (Al/Tm) co-doped fibers, which enhances gain at shorter wavelengths. soton.ac.uk This has enabled the development of TDFAs operating in the 1628-1655 nm waveband. soton.ac.uk

Table 1: Performance of Thulium-Doped Fiber Amplifiers

| Amplifier Type | Pumping Scheme | Wavelength Range (nm) | Max Gain (dB) | Reference |

|---|---|---|---|---|

| Fluoride-based TDFA | Double-pass, 1050 nm pump | 1465 | >42 | utar.edu.my |

| Ge/Tm co-doped TDFA | Double-pass | 1628-1655 | 18.7 | soton.ac.uk |

| TDFA | Dual-wavelength (800 + 1050 nm) | S-band | - | researchgate.net |

Upconversion Luminophores for Advanced Optoelectronic Devices

This compound is a key material in the development of upconversion luminophores. These materials can convert lower-energy photons (typically in the near-infrared) into higher-energy visible or ultraviolet light. frontiersin.orgscience.gov This property is highly valuable for applications in bioimaging, solar cells, and optoelectronic devices. frontiersin.org

Mechanism and Materials: The upconversion process in thulium-doped materials relies on the sequential absorption of multiple photons by the Tm³⁺ ions, which then relax by emitting a single photon of higher energy. researchgate.net Co-doping with other rare-earth ions, such as ytterbium (Yb³⁺), can significantly enhance the upconversion efficiency. science.gov For instance, in Tm³⁺/Yb³⁺ co-doped oxyfluoride glass-ceramics, the intensity of the blue upconversion luminescence was found to be about 40 times stronger than in the precursor glass. science.gov

Applications in Optoelectronics: Upconversion nanoparticles (UCNPs) based on thulium fluoride (B91410) can be integrated into polymer matrices to create functional nanocomposites. frontiersin.org These composites can be processed to form thin films, micro-patterned structures, and luminescent inks for various optoelectronic applications. frontiersin.org For example, these materials can be used in the fabrication of thermally sensitive optical coatings and for anti-counterfeiting technologies. frontiersin.org

Materials for Quantum Information and Sensing Architectures

The unique electronic structure of thulium ions also makes this compound a promising material for quantum information processing and sensing. researchgate.netaps.org The long coherence times of the electronic spin states of Tm³⁺ ions in certain crystal hosts are a key advantage for these applications.

Quantum Memory: Thulium-doped crystals are being investigated for use as quantum memories, which are essential components for building quantum networks. aps.org An atomic frequency comb quantum memory using a thulium-doped Y₃Al₅O₁₂ crystal has been demonstrated. aps.org By placing the crystal in a monolithic cavity, researchers achieved an absorption of 90% of input photons and a memory efficiency of (27.5 ± 2.7)% over a 500-MHz bandwidth. aps.org

Quantum Sensing and Simulation: The sensitivity of the energy levels of thulium ions to their local environment can be exploited for quantum sensing applications. Furthermore, the complex energy level structure and interactions of thulium atoms make them candidates for quantum simulations, a field that aims to model complex quantum systems. youtube.com The development of tailored coordination chemistry around thulium centers is a crucial step towards creating materials with slow magnetic relaxation, which have potential in molecular spintronics and quantum computing. researchgate.net

Catalytic Systems Research

Rare earth fluorides, including this compound, are gaining attention for their potential applications in catalysis due to their high surface area and reactivity. stanfordmaterials.com

Heterogeneous Catalysis Utilizing Rare Earth Fluorides

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. britannica.com Rare earth fluorides are explored as catalysts in various chemical reactions.

Catalytic Properties: The catalytic activity of rare earth fluorides stems from their surface properties and the presence of active sites. stanfordmaterials.comrsc.org These materials can be effective in promoting chemical reactions for applications such as sustainable energy production and environmental remediation. stanfordmaterials.com The synthesis of protein-rare earth fluoride hybrid nanoflowers has shown that these materials can exhibit high performance in maintaining enzyme stability and catalytic activity due to their high surface area and nanostructures. rsc.org

Applications: While research into the specific catalytic applications of this compound is ongoing, the broader class of rare earth fluorides has shown promise. They are being investigated for use in advanced oxidation processes for wastewater treatment. mdpi.com For example, cerium(IV) compounds have been shown to be effective in removing fluoride ions from aqueous solutions. mdpi.com The development of efficient catalysts from abundant and renewable resources is a significant area of research, and rare earth fluorides are considered promising candidates. rsc.org

Investigation of Catalytic Mechanisms in Organic Synthesis

The application of rare earth compounds, particularly their salts, as Lewis acid catalysts in organic synthesis is a field of significant interest. wikipedia.orgstanfordmaterials.com Lanthanide-based catalysts are noted for their high charge, stability in water, and potential for recyclability, distinguishing them from traditional Lewis acids like aluminum chloride. wikipedia.orgntu.edu.sg

While specific studies detailing this compound as a catalyst are not extensively documented, its potential catalytic activity is recognized. fluoride.ltd Research into the catalytic mechanisms of related rare earth fluorides provides a framework for understanding how TmF₃ would likely function. The primary mechanism involves the thulium ion (Tm³⁺) acting as a Lewis acid, or an electron pair acceptor. ntu.edu.sg In a typical reaction, the electron-deficient metal center of TmF₃ would coordinate with an electron-rich site on an organic molecule (e.g., the oxygen atom of a carbonyl group). This coordination increases the electrophilicity of the carbon atom, making it more susceptible to a nucleophilic attack and thereby accelerating the reaction rate. ntu.edu.sg

Investigations in this area would focus on:

Substrate Scope: Determining the range of organic reactions that TmF₃ can effectively catalyze, such as aldol (B89426) reactions, Friedel-Crafts acylations, or polymerization reactions. wikipedia.orgwikipedia.org

Reaction Kinetics: Studying the rate of reaction to understand the efficiency and turnover number of the catalyst.

Stereoselectivity: For chiral substrates, investigating whether the catalyst influences the formation of one stereoisomer over another.

Heterogeneous vs. Homogeneous Catalysis: Given its low solubility, TmF₃ would likely be studied as a heterogeneous catalyst, which is easily recoverable. ntu.edu.sg Research has explored creating hybrid materials, such as protein-rare earth fluoride nanoflowers, to enhance catalytic activity and stability in aqueous environments. rsc.orgrsc.org

Integration in Advanced Functional Materials

This compound is a component in the development of various advanced materials, owing to the unique electronic and magnetic properties of the thulium ion.

Phosphor and Scintillator Material Investigations

The most prominent application of thulium ions (Tm³⁺) is in luminescent materials, including phosphors and scintillators. stanfordmaterials.com TmF₃ itself can be used, but more commonly, Tm³⁺ ions are doped into various transparent host crystals, such as other fluorides (e.g., LiYF₄, KY₃F₁₀, LiSrAlF₆) or oxides. researchgate.nethalide-crylink.comsamaterials.com

The utility of Tm³⁺ stems from its complex energy level structure, which allows for multiple radiative transitions. Key research findings include: